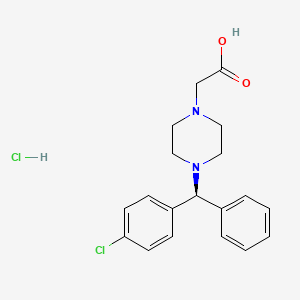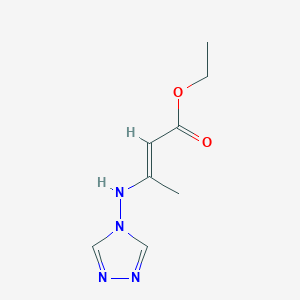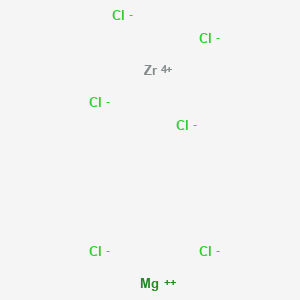
Magnesium;zirconium(4+);hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;zirconium(4+);hexachloride is a compound that combines magnesium and zirconium ions with six chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;zirconium(4+);hexachloride typically involves the reaction of zirconium tetrachloride with magnesium chloride in an appropriate solvent. One common method is to dissolve zirconium tetrachloride in acetonitrile and then add magnesium chloride to the solution. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the zirconium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would typically require stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;zirconium(4+);hexachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Chloride ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide species, while reduction reactions may produce lower oxidation state zirconium compounds .
Applications De Recherche Scientifique
Magnesium;zirconium(4+);hexachloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of magnesium;zirconium(4+);hexachloride involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of desired products. In biological systems, it may interact with cellular components, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium(IV) chloride: A related compound that also contains zirconium and chloride ions but lacks magnesium.
Magnesium chloride: A simple magnesium salt that is widely used in various industrial and biological applications.
Uniqueness
The presence of both magnesium and zirconium allows for a broader range of reactivity and functionality compared to compounds containing only one of these elements .
Propriétés
Formule moléculaire |
Cl6MgZr |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
magnesium;zirconium(4+);hexachloride |
InChI |
InChI=1S/6ClH.Mg.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
Clé InChI |
XVWNLOROHIUVSB-UHFFFAOYSA-H |
SMILES canonique |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



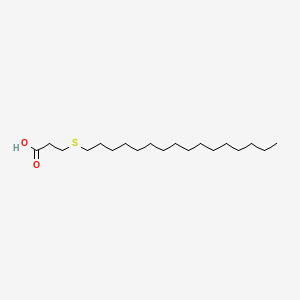
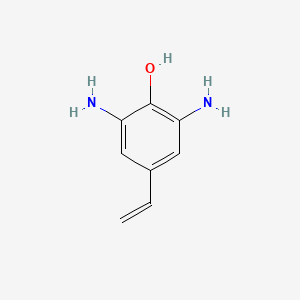
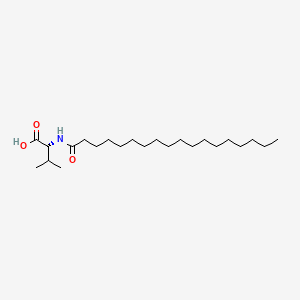
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
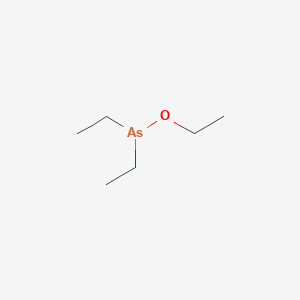


![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

